molecular formula C9H7ClN2 B1296126 5-Chloroquinolin-8-amine CAS No. 5432-09-7

5-Chloroquinolin-8-amine

Cat. No. B1296126
CAS RN: 5432-09-7
M. Wt: 178.62 g/mol
InChI Key: TVSJIVLFKNZFBJ-UHFFFAOYSA-N
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Description

5-Chloroquinolin-8-amine is a chlorinated quinoline derivative that is of interest due to its potential applications in various chemical reactions and as a building block for the synthesis of more complex molecules. The presence of the amine group at the 8-position makes it a versatile reactant for further functionalization.

Synthesis Analysis

The synthesis of chloroquinoline derivatives can be achieved through various methods. For instance, the amination of 4-chloro-2-phenylquinoline derivatives with amide solvents has been demonstrated, showing that the activity of amination depends on the steric and electronic effects of the substituents on the amino group . Additionally, the synthesis of 5,7-disubstituted 8-hydroxyquinolines through a Mannich reaction indicates the possibility of introducing various substituents at positions adjacent to the chloro and amine groups . These methods provide insights into the synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives is characterized by the presence of a quinoline core with substituents that can significantly influence the molecule's reactivity and interaction with other compounds. For example, the attachment of organometallic moieties to the amine group can lead to one-electron oxidation at the secondary amine group . The molecular docking studies of chloroquinoline derivatives also highlight the importance of the molecular structure in the interaction with biological targets, such as COVID-19 inhibitors .

Chemical Reactions Analysis

Chloroquinoline derivatives participate in various chemical reactions. The one-electron oxidation of secondary-amine-substituted chloroquinoline derivatives has been studied, showing that these compounds can undergo electrochemically irreversible one-electron oxidation to form ring-nitrogen protonated aminochloroquinolinium ions . Additionally, chloroisothiocyanatoquinolines have been used as fluorogenic derivatizing agents for primary and secondary amines, indicating the reactivity of chloroquinoline derivatives with amines to produce fluorescent compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives are influenced by their molecular structure. The electrochemical behavior of these compounds, such as the one-electron oxidation process, is a key property that can be exploited in various applications . The synthesis and properties of 5-Chloro-8-hydroxyquinoline-substituted azacrown ethers demonstrate the metal ion-selective properties of chloroquinoline derivatives, which can be tailored by modifying the substituents . The chemical and electrochemical behavior of the 5,8-isoquinolinedione system also provides insights into the reactivity of chloroquinoline derivatives .

Scientific Research Applications

Antibacterial Properties

Research on derivatives of 5-Chloroquinolin-8-amine has shown promising antibacterial activity. The synthesis of 8-nitrofluoroquinolone derivatives and their evaluation against various bacterial strains revealed that certain derivatives, particularly those with lipophilic groups, exhibited enhanced activity against gram-positive strains like S. aureus (Al-Hiari et al., 2007).

Electrochemical Properties

The electrochemical behavior of chloroquinoline derivatives, including this compound, has been studied. The anodic oxidation of these compounds in nonaqueous media indicated electrochemically irreversible one-electron oxidation, offering insights into their chemical reactivity and potential applications in various fields, such as in material sciences (Lam et al., 2017).

Potential COVID-19 Inhibitors

A study focused on the synthesis of N-substituted derivatives of this compound and their molecular docking analysis as potential COVID-19 inhibitors. This research highlights the role of these compounds in the development of new therapeutics for emerging infectious diseases (Mohamed et al., 2021).

Antituberculosis Activity

Cloxyquin, a derivative of this compound, has demonstrated significant antituberculosis activity in vitro. Studies on various strains of Mycobacterium tuberculosis, including multidrug-resistant isolates, have shown that cloxyquin is effective at low concentrations, suggesting its potential in tuberculosis treatment (Hongmanee et al., 2006).

Catalytic Applications in Organic Synthesis

Cobalt-catalyzed chelation-assisted iodination of aromatic amides using this compound as a directing group illustrates the compound's utility in facilitating specific organic reactions, thereby expanding its scope in synthetic chemistry (Kommagalla et al., 2018).

Mechanism of Action

While the specific mechanism of action for 5-Chloroquinolin-8-amine is not detailed in the search results, 8-aminoquinolines, a related group of compounds, have been studied for their activity against all stages of the malaria parasite .

Safety and Hazards

The compound has been associated with hazard statements H302, H315, H319, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSJIVLFKNZFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60279679
Record name 5-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5432-09-7
Record name 5432-09-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13700
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60279679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In the similar fashion using route 6 general procedure 14, 5-chloro-8-nitroquinoline (Intermediate 25) (500 mg, 2.40 mmol), Raney nickel (100 mg, 20% wt), hydrazine hydrate (0.5 ml, 9.62 mmol) and MeOH/THF (10 ml, 4:1), gave the title compound (420 mg, 98%) which was used in the next step without purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
MeOH THF
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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